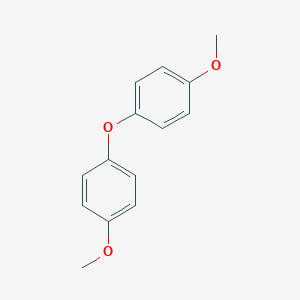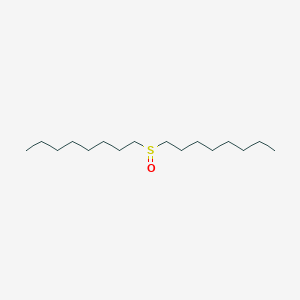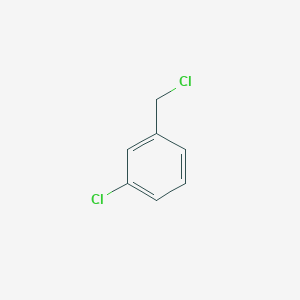
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their stable ring structure and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with methylamine and ammonia, followed by further functionalization to introduce the amino and methyl groups.
Industrial Production Methods
Industrial production methods for triazine compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,3,5-triazin-2-one: Lacks the methyl and methylamino groups, leading to different reactivity and applications.
6-Chloro-4-amino-1,3,5-triazin-2-one: Contains a chlorine atom, which can alter its chemical properties and biological activity.
2,4-Diamino-6-methyl-1,3,5-triazine: Similar structure but with different substitution patterns, affecting its reactivity and uses.
Uniqueness
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Propriétés
Numéro CAS |
127480-40-4 |
|---|---|
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
4-amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H9N5O/c1-7-4-9-5(11)8-3(6)10(4)2/h1-2H3,(H3,6,7,8,9,11) |
Clé InChI |
WSBGPIYVIAOEFX-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)N=C(N1C)N |
SMILES canonique |
CNC1=NC(=O)N=C(N1C)N |
Synonymes |
1,3,5-Triazin-2(5H)-one,4-amino-5-methyl-6-(methylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


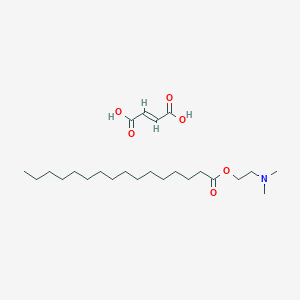
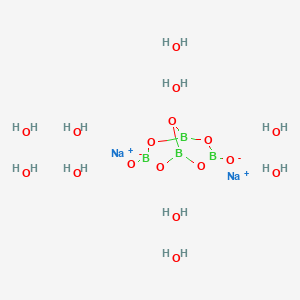
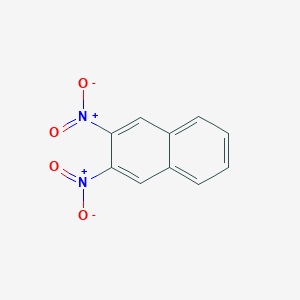


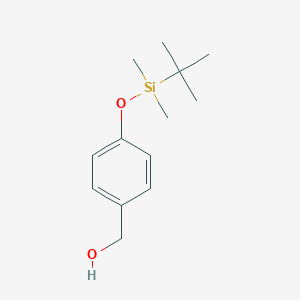
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
